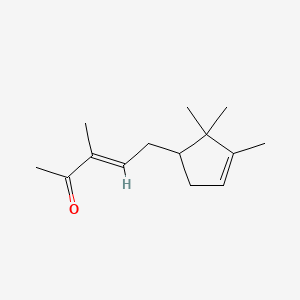
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one
Beschreibung
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one is an organic compound with a complex structure. It is classified as an α,β-unsaturated ketone, which is a type of compound known for its reactivity in various chemical reactions. This compound is notable for its unique structure, which includes a cyclopentene ring and multiple methyl groups, contributing to its distinct chemical properties.
Eigenschaften
CAS-Nummer |
65113-95-3 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-7,13H,8-9H2,1-5H3/b10-6+ |
InChI-Schlüssel |
QQUWZMIGSXXJFV-UXBLZVDNSA-N |
SMILES |
CC1=CCC(C1(C)C)CC=C(C)C(=O)C |
Isomerische SMILES |
CC1=CCC(C1(C)C)C/C=C(\C)/C(=O)C |
Kanonische SMILES |
CC1=CCC(C1(C)C)CC=C(C)C(=O)C |
Andere CAS-Nummern |
65113-95-3 |
Synonyme |
3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-3-en-2-one |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one can be achieved through several methods. One common synthetic route involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This method typically uses oxalic acid as a catalyst to facilitate the dehydration process. Industrial production methods may involve similar dehydration reactions but on a larger scale, often utilizing continuous flow reactors to increase efficiency and yield.
Analyse Chemischer Reaktionen
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The α,β-unsaturated ketone structure allows for nucleophilic addition reactions, where nucleophiles can add to the carbon-carbon double bond.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one has several scientific research applications:
Medicine: Research has explored its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: It is used in the production of fragrances and flavorings, leveraging its unique odor profile.
Wirkmechanismus
The mechanism of action of (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one involves its interaction with various molecular targets. For instance, it can act as an agonist of olfactory receptors, such as OR2AT4, which are G-protein-coupled receptors expressed in human primary keratinocytes . This interaction can lead to biological effects like enhanced hair growth and wound healing by stimulating specific signaling pathways and growth factors like IGF-1.
Vergleich Mit ähnlichen Verbindungen
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one can be compared with similar compounds such as:
3-Methyl-3-penten-2-one: An isomer with a different arrangement of the double bond and methyl groups.
Mesityl oxide: Another unsaturated ketone with a similar structure but different reactivity and applications.
Isomesityl oxide: An isomer of mesityl oxide with distinct chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


